molecular formula C17H14F2N2O4 B2413646 (Z)-2-cyano-3-[2-(difluoromethoxy)-5-methoxyphenyl]-N-(furan-2-ylmethyl)prop-2-enamide CAS No. 1356817-44-1

(Z)-2-cyano-3-[2-(difluoromethoxy)-5-methoxyphenyl]-N-(furan-2-ylmethyl)prop-2-enamide

Cat. No.: B2413646
CAS No.: 1356817-44-1
M. Wt: 348.306
InChI Key: RLBMUIZPOSQUMD-UHFFFAOYSA-N
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Description

(Z)-2-Cyano-3-[2-(difluoromethoxy)-5-methoxyphenyl]-N-(furan-2-ylmethyl)prop-2-enamide is a synthetic cyano-containing enamide derivative of interest in medicinal chemistry and biological research. This compound is characterized by a prop-2-enamide backbone, which is substituted with a cyano group (-C≡N) and features a furan-2-ylmethyl moiety on the amide nitrogen, as well as a 2-(difluoromethoxy)-5-methoxyphenyl group. Compounds of this structural class are frequently investigated as key intermediates or potential lead structures in drug discovery efforts, particularly for their potential to interact with enzymatic targets or cellular receptors. The presence of the difluoromethoxy and methoxy substituents on the phenyl ring can influence the compound's electronic properties and metabolic stability, while the furan and cyano groups contribute to its hydrogen-bonding capacity and overall molecular reactivity. Researchers may utilize this chemical as a building block for the synthesis of more complex molecules or as a pharmacological tool in high-throughput screening assays to explore new therapeutic pathways. This product is intended for non-human research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(Z)-2-cyano-3-[2-(difluoromethoxy)-5-methoxyphenyl]-N-(furan-2-ylmethyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F2N2O4/c1-23-13-4-5-15(25-17(18)19)11(8-13)7-12(9-20)16(22)21-10-14-3-2-6-24-14/h2-8,17H,10H2,1H3,(H,21,22)/b12-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLBMUIZPOSQUMD-GHXNOFRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC(F)F)C=C(C#N)C(=O)NCC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC(F)F)/C=C(/C#N)\C(=O)NCC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-2-cyano-3-[2-(difluoromethoxy)-5-methoxyphenyl]-N-(furan-2-ylmethyl)prop-2-enamide , with CAS number 1356817-44-1, is a member of the cyanoacrylamide family, which has gained attention for its diverse biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and potential applications in medicine and agriculture.

Molecular Formula : C17H14F2N2O4
Molecular Weight : 348.30 g/mol
CAS Number : 1356817-44-1

PropertyValue
Molecular FormulaC17H14F2N2O4
Molecular Weight348.30 g/mol
CAS Number1356817-44-1

The biological activity of this compound can be attributed to its structural components, which allow it to interact with various biological targets. Preliminary studies suggest that it may exhibit anti-inflammatory and anticancer properties, similar to other compounds in its class.

  • Anti-inflammatory Activity : In vitro studies have shown that the compound can modulate cytokine production in macrophages. It significantly reduces the synthesis of pro-inflammatory cytokines such as IL-1β and TNFα at non-cytotoxic concentrations .
  • Anticancer Potential : The compound's ability to inhibit cell proliferation in various cancer cell lines has been investigated. It may induce apoptosis through pathways involving reactive oxygen species (ROS) and mitochondrial dysfunction.

Case Study 1: Anti-inflammatory Effects

A study evaluated the anti-inflammatory effects of the compound using a mouse model of zymosan-induced peritonitis. Mice treated with the compound showed a significant reduction in leukocyte infiltration compared to control groups. The results indicated that doses of 5, 10, and 50 mg/kg effectively reduced inflammation markers in the peritoneal fluid .

Case Study 2: Anticancer Activity

In a separate study, the compound was tested against several cancer cell lines, including breast and lung cancer cells. The results demonstrated a dose-dependent inhibition of cell growth, with IC50 values indicating effective concentrations for potential therapeutic use .

Table 2: Biological Activity Summary

Activity TypeModel/SystemObserved Effect
Anti-inflammatoryMouse modelReduced leukocyte infiltration
AnticancerCancer cell linesDose-dependent inhibition of growth

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The synthetic route often includes:

  • Formation of the cyano group through nucleophilic addition.
  • Coupling reactions to introduce the difluoromethoxy and methoxy groups.
  • Final cyclization to yield the desired enamide structure.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (Z)-2-cyano-3-[2-(difluoromethoxy)-5-methoxyphenyl]-N-(furan-2-ylmethyl)prop-2-enamide?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving substitution, reduction, and condensation. A typical pathway includes:

  • Step 1 : Substitution of halogenated nitrobenzene derivatives with difluoromethoxy groups under alkaline conditions (e.g., using K₂CO₃ in DMF) to introduce the difluoromethoxy-methoxyphenyl moiety .
  • Step 2 : Reduction of nitro groups to amines using Fe powder under acidic conditions .
  • Step 3 : Condensation of intermediates with cyanoacetic acid derivatives using coupling agents like EDCI or DCC in aprotic solvents (e.g., THF) to form the enamide backbone .
    • Key Considerations : Optimize reaction time and temperature to prevent isomerization of the (Z)-configuration. Purification via column chromatography or recrystallization ensures high purity .

Q. How is the stereochemical configuration (Z) of the prop-2-enamide group verified?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : NOESY or ROESY experiments detect spatial proximity between the cyano group and adjacent substituents to confirm the (Z)-configuration .
  • X-ray Crystallography : Single-crystal analysis using SHELXL (via SHELX programs) provides unambiguous stereochemical assignment. The software refines bond lengths and angles, resolving potential ambiguities in planar groups .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in biological activity data across structurally similar analogs?

  • Methodological Answer :

  • Comparative SAR Analysis : Compare substituent effects using analogs like N-(2-methoxyphenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide () and derivatives with chlorinated or fluorinated phenyl groups. Tabulate IC₅₀ values against targets (e.g., kinases) to identify critical functional groups .
  • Computational Modeling : Use DFT calculations or molecular docking (e.g., AutoDock Vina) to assess how difluoromethoxy vs. methoxy groups alter binding affinities due to electronic or steric effects .
  • Experimental Validation : Replicate assays under standardized conditions (e.g., fixed ATP concentrations in kinase assays) to minimize variability. Use high-content screening to confirm target engagement .

Q. How can crystallographic data be optimized for compounds with low solubility or poor crystal formation?

  • Methodological Answer :

  • Crystallization Techniques : Employ vapor diffusion using mixed solvents (e.g., DCM/hexane) or micro-seeding with structurally related crystals (e.g., furan-containing analogs from ).
  • Data Collection : Use synchrotron radiation for weakly diffracting crystals. SHELXD (SHELX suite) aids in solving partial or twinned datasets via dual-space algorithms .
  • Refinement Challenges : Address disorder in flexible groups (e.g., furan-2-ylmethyl) using restraints in SHELXL. Validate with R-factor convergence and difference density maps .

Q. What are the mechanistic implications of the difluoromethoxy group in metabolic stability studies?

  • Methodological Answer :

  • In Vitro Assays : Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS. Compare half-lives with non-fluorinated analogs to assess fluorine’s electron-withdrawing effects on oxidative metabolism .
  • Isotope Labeling : Use ¹⁸O or deuterium labeling to trace metabolic pathways. Identify primary metabolites (e.g., demethylation or hydroxylation products) .
  • Enzyme Inhibition Studies : Test CYP450 isoform inhibition (e.g., CYP3A4, CYP2D6) to predict drug-drug interaction risks .

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